molecular formula C20H15Cl2NO B11682462 6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

Cat. No.: B11682462
M. Wt: 356.2 g/mol
InChI Key: WZBSZCZFXFYLMW-UHFFFAOYSA-N
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Description

6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical strength, and resistance to moisture, making them valuable in various industrial applications. This particular compound is characterized by the presence of chlorine atoms on both the benzene and phenyl rings, which can influence its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the reaction of 4-chloroaniline with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The chlorine atoms on the benzene and phenyl rings can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to biological targets. The benzoxazine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
  • 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-chlorophenyl)-2-oxoethyl 6-chloro-2-phenyl-4-quinolinecarboxylate

Uniqueness

Compared to similar compounds, 6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine stands out due to its benzoxazine ring structure, which imparts unique thermal and mechanical properties. The presence of chlorine atoms on both the benzene and phenyl rings also enhances its chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H15Cl2NO

Molecular Weight

356.2 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C20H15Cl2NO/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12,19-20,23H

InChI Key

WZBSZCZFXFYLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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